3-Methoxybenzoyl isothiocyanate

Overview

Description

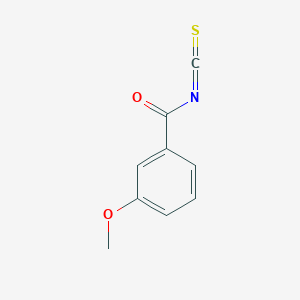

3-Methoxybenzoyl isothiocyanate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

3-Methoxybenzoyl isothiocyanate has shown promise in the field of oncology. Research indicates that isothiocyanates can inhibit tumor cell growth through various mechanisms, including modulation of cell signaling pathways and induction of apoptosis.

- Mechanism of Action : Isothiocyanates, including this compound, may exert their anticancer effects by influencing the expression of genes involved in cell cycle regulation and apoptosis. They have been shown to target microtubules, disrupting their polymerization, which is crucial for mitosis .

- Case Studies : A study highlighted that derivatives of isothiocyanates exhibited significant antiproliferative activity against various cancer cell lines, with some compounds demonstrating IC50 values as low as 2.6 nM . This suggests that this compound could be developed into effective anticancer agents.

Antifungal Activity

The antifungal properties of isothiocyanates have been extensively studied, particularly in relation to their effects on pathogenic fungi.

- Fungal Inhibition : Research has demonstrated that glucosinolate-derived isothiocyanates can inhibit the growth of several fungal species, including those that affect crops and human health. The compound shows potential in agricultural applications for protecting plants from fungal infections .

- Mechanism : The antifungal activity may be attributed to the disruption of fungal cell membranes and interference with cellular metabolism . This makes this compound a candidate for developing environmentally friendly fungicides.

Synthesis Applications

This compound serves as a valuable building block in organic synthesis.

- Chemical Reactions : It can be utilized in the synthesis of various organic compounds, including thioureas and other derivatives that have potential biological activities . For instance, it has been used to synthesize 2-[(3-methoxyphenyl)amino]naphtho[2,1-b]furo-5H-[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, which may possess pharmacological properties .

- Research Findings : The synthesis process often involves reacting this compound with amines or other nucleophiles under controlled conditions to yield desired products with specific functionalities .

Summary Table of Applications

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

3-methoxybenzoyl isothiocyanate |

InChI |

InChI=1S/C9H7NO2S/c1-12-8-4-2-3-7(5-8)9(11)10-6-13/h2-5H,1H3 |

InChI Key |

KRKIUWNRLRQUPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N=C=S |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.